molecular formula C19H23N3O3S2 B14997582 Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B14997582
M. Wt: 405.5 g/mol
InChI Key: KIQQCXQVHBXJGW-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the thiophene and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Scientific Research Applications

Methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives with varying substituents. These compounds may share some chemical properties but differ in their specific applications and reactivity.

Uniqueness

What sets methyl 7-methyl-2-[(2-methylpropyl)sulfanyl]-5-(3-methylthiophen-2-yl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H23N3O3S2

Molecular Weight

405.5 g/mol

IUPAC Name

methyl 7-methyl-2-(2-methylpropylsulfanyl)-5-(3-methylthiophen-2-yl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H23N3O3S2/c1-9(2)8-27-19-21-16-14(17(23)22-19)13(15-10(3)6-7-26-15)12(11(4)20-16)18(24)25-5/h6-7,9,13H,8H2,1-5H3,(H2,20,21,22,23)

InChI Key

KIQQCXQVHBXJGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2C3=C(NC(=C2C(=O)OC)C)N=C(NC3=O)SCC(C)C

Origin of Product

United States

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